molecular formula C14H25NO4 B119075 2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid CAS No. 144186-13-0

2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid

Cat. No. B119075
CAS RN: 144186-13-0
M. Wt: 271.35 g/mol
InChI Key: MSZQAQJBXGTSHP-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid (TBCA) is a compound that has been used in a variety of scientific research applications. It is a cyclic derivative of propionic acid, and is commonly used as a reagent in organic synthesis. TBCA has been used in a variety of different fields, including biochemistry, pharmacology, and materials science. It has been used in the synthesis of drugs, peptides, and other biologically active compounds.

Scientific Research Applications

Enantioselective Synthesis

A significant application of 2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid is in enantioselective synthesis. For example, Alonso et al. (2005) described a scalable, enantioselective synthesis of this compound starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, showcasing its relevance in producing stereochemically complex molecules (Alonso, Santacana, Rafecas, & Riera, 2005).

Structural Studies and Polymorphism

Gebreslasie, Jacobsen, & Görbitz (2011) investigated the structural aspects, revealing two polymorphic forms of a related compound, which demonstrates the versatility and structural diversity of this class of compounds (Gebreslasie, Jacobsen, & Görbitz, 2011).

Synthesis Improvement

Badland et al. (2010) presented an improved synthesis method for a related compound, utilizing milder and more selective conditions. This research contributes to the development of more efficient synthetic pathways for such compounds (Badland, Bains, Howard, Laity, & Newman, 2010).

Catalytic Applications

Heydari et al. (2007) explored the use of heteropoly acid as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting the compound's role in catalysis and peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Pharmaceutical Synthesis

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including those related to this compound, and evaluated their cytotoxicity against human cancer cell lines, illustrating its potential in anticancer drug design (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

Conformational Analysis

Cetina et al. (2003) conducted a detailed crystal and molecular structure analysis of a related compound, providing insights into the molecule's conformational behavior, which is crucial for understanding its interactions and functionality (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

properties

IUPAC Name

3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZQAQJBXGTSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144186-13-0
Record name Boc-DL-Cha-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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